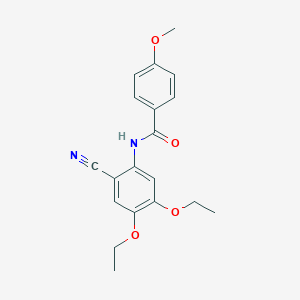![molecular formula C19H23NO3S B5540161 [(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)
[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules characterized by their complex molecular structures, which include multiple heterocyclic frameworks. Such compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of this compound involves multi-step organic reactions, starting from basic heterocyclic compounds. Key steps may include condensation reactions, reduction processes, and cyclization strategies to construct the core structure. While the exact synthesis route for this specific compound isn't directly available, related syntheses often employ techniques such as alkylation, reduction with LiAlH4, and self-condensation processes to build complex molecular architectures (Torosyan et al., 2018).
Molecular Structure Analysis
The molecular structure is likely characterized by X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and mass spectrometry. These techniques provide insights into the compound's conformation, bond lengths, bond angles, and overall molecular geometry. Computational methods such as DFT may also be employed to predict and analyze the molecular structure, electrostatic potential, and frontier molecular orbitals (Gumus et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Utility in Medicinal and Agrochemical Compounds
The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. These derivatives are valuable for the preparation of compounds used in medicinal chemistry and agrochemicals. This process demonstrates the compound's potential as an intermediate in developing various pharmacologically relevant substances (Ghelfi et al., 2003).
Role in Polymer Solar Cell Efficiency Enhancement
A significant advancement in the field of polymer solar cells has been attributed to methanol treatment involving derivatives similar to the compound . This treatment enhances various properties like voltage, charge transport, and charge extraction, thus improving the overall efficiency of solar cells (Zhou et al., 2013).
Potential in Drug Discovery
Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, closely related to the compound of interest, are proposed as low molecular weight polar scaffolds for compound library construction in drug discovery. These derivatives offer a versatile platform for synthesizing diverse molecular structures, potentially leading to new therapeutic agents (Yarmolchuk et al., 2011).
Catalytic Hydrogenation Applications
Studies have shown that derivatives similar to this compound can undergo catalytic hydrogenation, leading to the production of various functional molecules. This process is critical in synthesizing intermediates for further chemical transformations, showcasing the compound's versatility in organic synthesis (Sukhorukov et al., 2008).
Eigenschaften
IUPAC Name |
[(3aS,9bS)-7-methoxy-2-[(5-methylthiophen-2-yl)methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-13-3-5-15(24-13)8-20-9-17-16-6-4-14(22-2)7-18(16)23-12-19(17,10-20)11-21/h3-7,17,21H,8-12H2,1-2H3/t17-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOMSHDAXPYZOG-IEBWSBKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CC3C4=C(C=C(C=C4)OC)OCC3(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)CN2C[C@@H]3C4=C(C=C(C=C4)OC)OC[C@@]3(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)


![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)